(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features a 3-bromophenyl group at the β-position and a 3-methoxyphenyl group at the α-position of the propenone backbone. Its molecular formula is C₁₆H₁₃BrO₂, with a molecular weight of 317.18 g/mol and a ChemSpider ID of 949478-36-8 . The (2E)-configuration ensures planarity, facilitating π-π stacking and intramolecular charge transfer, which are critical for optical and electronic applications. The bromine atom enhances electrophilicity, while the methoxy group contributes to solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-11H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNRKFCQSHOOIZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the bromine and methoxy groups can influence its binding affinity to enzymes or receptors, potentially modulating biological activity. Studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Chalcones
Key Observations :
- Substituent Position : Bromine at the meta position (as in the target compound) optimizes conjugation compared to ortho or para positions, which may distort planarity .
- Electronic Effects: Methoxy groups at α positions enhance electron density, while bromine at β positions withdraws electrons, creating a push-pull system for nonlinear optical (NLO) applications .
- Steric Effects : Ortho-substituted bromine (e.g., 2-bromo in ) reduces planarity, while trimethoxy groups () increase steric bulk but improve crystallinity.
Crystallographic and Intermolecular Interaction Comparisons
Table 2: Crystallographic Data and Hirshfeld Surface Analysis
Key Observations :
Biological Activity
(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a bromine atom and a methoxy group in its molecular structure significantly influences its biological activity and chemical reactivity.
- Molecular Formula : CHBrO
- CAS Number : 358656-44-7
- Molecular Weight : 319.18 g/mol
Synthesis
The compound is typically synthesized through the Claisen-Schmidt condensation reaction , which involves the reaction of 3-bromoacetophenone with 3-methoxybenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction is generally performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. For instance, compounds structurally related to this chalcone have shown IC values in the range of 10–33 nM, indicating potent activity comparable to established anticancer agents like combretastatin A-4 (CA-4) .
The mechanism underlying its anticancer effects is believed to involve:
- Inhibition of Tubulin Polymerization : The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics necessary for cell division.
- Induction of Apoptosis : Flow cytometry analyses have demonstrated that treatment with related compounds leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activities . Chalcones are known for their broad-spectrum antimicrobial effects, and studies suggest that halogenated derivatives exhibit enhanced activity against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| (2E)-3-(4-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Bromine at para position | Similar anticancer activity |
| (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Chlorine instead of bromine | Reduced activity compared to brominated analogs |
| (2E)-3-(4-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Methoxy at para position | Altered solubility and reactivity |
The variations in substitution patterns significantly influence both the chemical properties and biological activities of these compounds. The unique combination of bromine and methoxy groups in this compound contributes to its distinctive profile among similar chalcones .
Study on Antiproliferative Effects
A study published in Nature investigated a series of chalcones, including derivatives similar to this compound. The results indicated that these compounds were effective in inhibiting cell proliferation in human breast cancer models, showcasing a potential pathway for developing new therapeutic agents against resistant cancer types .
Study on Antimicrobial Efficacy
Another research effort focused on evaluating the antibacterial properties of various chalcones. The study found that compounds with halogen substitutions exhibited enhanced inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar antimicrobial capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
